molecular formula C18H17ClF2N2O B3988239 2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide

Cat. No. B3988239
M. Wt: 350.8 g/mol
InChI Key: AHMGOWBSIOOXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known by its chemical name, ABT-594. This compound has been the subject of extensive research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It acts as a potent agonist of the α4β2 subtype of nAChRs, which are involved in the regulation of pain and addiction. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects
This compound has been found to have analgesic properties in animal models. It has also been found to reduce nicotine withdrawal symptoms and decrease nicotine self-administration in animal models. In addition, it has been found to have anxiolytic effects and has been studied as a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide is its potency and selectivity for the α4β2 subtype of nAChRs. This makes it a useful tool for studying the role of these receptors in pain and addiction. However, one limitation is that it has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide. One direction is to study its potential as a treatment for chronic pain and nicotine addiction in humans. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, it may be useful to develop new analogs of this compound with longer half-lives and improved selectivity for specific nAChR subtypes. Finally, it may be useful to study the potential side effects and toxicity of this compound in humans.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have analgesic properties and has been studied as a potential treatment for chronic pain. It has also been studied as a potential treatment for nicotine addiction and has been found to reduce nicotine withdrawal symptoms in animal models.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O/c19-15-10-17(21)16(20)9-14(15)18(24)22-13-5-3-12(4-6-13)11-23-7-1-2-8-23/h3-6,9-10H,1-2,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGOWBSIOOXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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